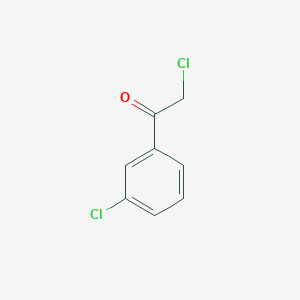

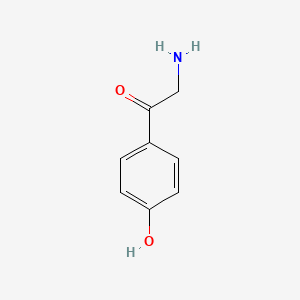

2-Amino-1-(4-hydroxyphenyl)ethanone

Overview

Description

Synthesis Analysis

While specific synthesis methods for 2-Amino-1-(4-hydroxyphenyl)ethanone were not found in the search results, related compounds have been synthesized in various studies . The synthesis process often involves complex chemical reactions and requires careful control of conditions.Molecular Structure Analysis

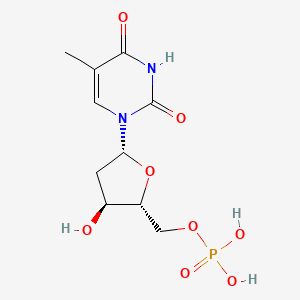

The molecular formula of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride is C8H10ClNO2 . Its average mass is 187.624 Da and its monoisotopic mass is 187.040009 Da .Physical And Chemical Properties Analysis

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride is a white crystalline solid. It has a molecular weight of 187.63 .Scientific Research Applications

Application in Plant Pathogen Control

2-Amino-1-(4-hydroxyphenyl)ethanone (AHPE) has been investigated for its effects on the quorum sensing of Agrobacterium tumefaciens, a plant pathogen. AHPE, derived from the metabolites of the endophytic fungus Phomopsis liquidambari, was found to inhibit the β-galactosidase activity, acyl-homoserine lactone level, swimming motility, chemotaxis, and flagella formation in A. tumefaciens. This suggests its potential as a pesticide against this pathogen (Zhou et al., 2020).

Antimicrobial Properties

A study explored the synthesis and antimicrobial activity of a derivative of 2-Amino-1-(4-hydroxyphenyl)ethanone. The research synthesized 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone using 4-chlorophenol. This compound was tested for activity against gram-positive and gram-negative bacteria, showing its potential in antimicrobial applications (Wanjari, 2020).

Fluorescent Probes in Biological Systems

A study on BODIPY-based probes utilized 1-(2-Hydroxyphenyl)ethanone as a starting material for developing a naked-eye fluorescent on-off probe. This probe, sensitive to hydrogen sulfide (H2S), was used for detecting HS− in HCT-116 and CT-26 cells, demonstrating its application in studying the effects of HS− in biological systems (Fang et al., 2019).

Synthesis of Pharmaceuticals

A derivative of 2-Amino-1-(4-hydroxyphenyl)ethanone, (R)-phenylephrine, an α-1-adrenergic receptor agonist, was synthesized using bacteria and yeast strains. This showcases the compound's application in pharmaceutical synthesis, particularly for over-the-counter drugs treating the common cold (林瑋德, 2010).

Chemical Synthesis and Antimicrobial Studies

A study synthesized mono- and dinuclear Ni(II) complexes using derivatives of 2-Amino-1-(4-hydroxyphenyl)ethanone. These complexes were studied for their spectroscopic, electrochemical, thermal, and antimicrobial properties, contributing to our understanding of their potential applications in various fields (Chai et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2-amino-1-(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKZSLFDXAYSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276721 | |

| Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-hydroxyphenyl)ethanone | |

CAS RN |

77369-38-1 | |

| Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.